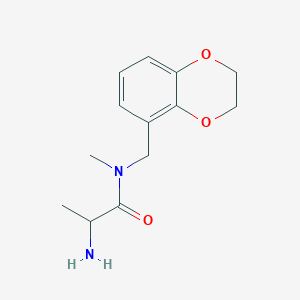
2-amino-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-methylpropanamide is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes an amino group, a dioxin ring, and a propanamide moiety, making it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the dioxin ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 2,3-dihydrobenzo[b][1,4]dioxin ring.
Introduction of the amino group: The amino group can be introduced through nucleophilic substitution reactions, often using reagents such as ammonia or primary amines.
Attachment of the propanamide moiety: This step involves the coupling of the dioxin ring with a propanamide precursor, typically using coupling agents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-methylpropanamide may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or dioxin moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, primary amines, halogenated compounds, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxides, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
(S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of (S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with receptors: Binding to cellular receptors, leading to changes in cell signaling and function.
Modulating gene expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and as a reagent in cross-coupling reactions.
N-Methylbenzamide: Known for its use as a precursor in the synthesis of various pharmaceuticals.
Uniqueness
(S)-2-Amino-N-((2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-N-methylpropanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and research.
特性
分子式 |
C13H18N2O3 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-methylpropanamide |
InChI |
InChI=1S/C13H18N2O3/c1-9(14)13(16)15(2)8-10-4-3-5-11-12(10)18-7-6-17-11/h3-5,9H,6-8,14H2,1-2H3 |
InChIキー |
WHFBETXHYNKFCM-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N(C)CC1=C2C(=CC=C1)OCCO2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[4.6]undecane-3-carboxylic acid](/img/structure/B14796836.png)
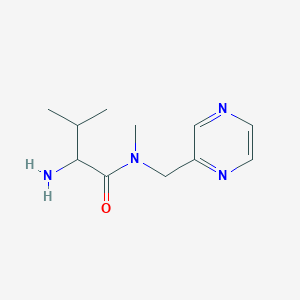
![N-[3-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide](/img/structure/B14796844.png)
![N-[[4'-[[3-Butyl-1,5-dihydro-5-oxo-1-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-4-yl]methyl][1,1'-biphenyl]-2-yl]sulfonyl]-2-chlorobenzamide](/img/structure/B14796851.png)
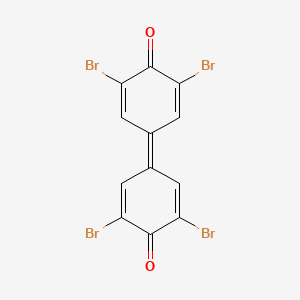
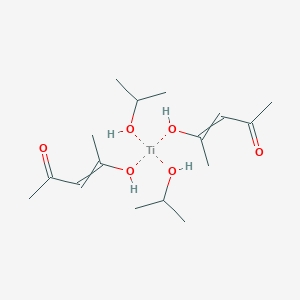
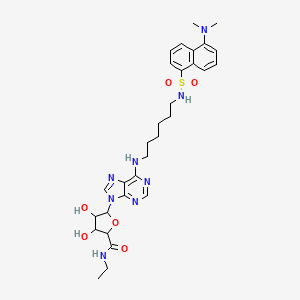
![2-Chloro-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B14796873.png)
![(5S,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B14796894.png)
![[(2s)-2-({3-[hydroxyl(2-Phenyl-(1r)-1-{[(Benzyloxy)[(2s)-2-({3-[hydroxyl(2-Phenyl-(1r)-1-Carbonyl]-Amino}ethyl)phosphinyl]-2-[(3-Phenylisoxazol-5-Yl)methyl]-1-Oxo-Propyl}amino)-3-(4-Hydroxy-Phenyl)](/img/structure/B14796898.png)
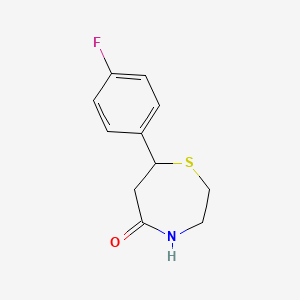
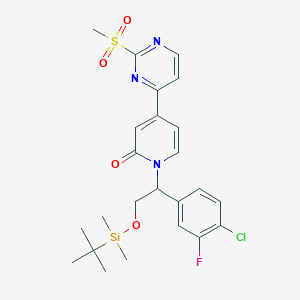
![[(13S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14796931.png)
![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide](/img/structure/B14796937.png)
